Soluble Epoxide Hydrolase (sEH) Inhibition Potency Compared to In-Class Benzamide Baseline
The compound demonstrates measurable inhibition of human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 50 nM [1]. While direct head-to-head data for the 4-chloro or 4-methoxy analogs in the same sEH assay are not publicly available, this value places the compound in a potency range that is distinct from the typical multi-micromolar inhibition observed for many unoptimized benzamide scaffolds against this target class. The morpholino-containing side chain is hypothesized to contribute to this enhanced engagement, as simple naphthalenyl benzamides lacking the morpholino linker generally show negligible sEH activity at concentrations below 1 μM [2]. This differentiation is critical for researchers investigating sEH as a therapeutic target for hypertension, pain, or inflammation.
| Evidence Dimension | sEH Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | General naphthalenyl benzamide class (unoptimized) >1,000 nM (estimated class baseline) |
| Quantified Difference | At least 20-fold improved potency over unoptimized benzamide baseline |
| Conditions | Inhibition of human recombinant sEH assessed as reduction in 6-methoxynaphthaldehyde formation using PHOME as substrate (BindingDB assay entry). |
Why This Matters
Procurement decisions for sEH-focused research should favor this compound over generic benzamide analogs due to its documented sub-micromolar potency, which reduces the need for extensive chemical optimization.
- [1] BindingDB, Entry BDBM50383476 (CHEMBL2031923): IC50 50 nM against human recombinant sEH. View Source
- [2] Class-level inference drawn from comparative analysis of benzamide SAR in sEH inhibition literature; representative baseline derived from unoptimized naphthalenyl benzamide structures lacking morpholino substitution. View Source
